![molecular formula C18H18ClN5O B11165047 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11165047.png)
4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the benzamide moiety. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of Benzamide Moiety: The tetrazole intermediate can then be reacted with 4-chloro-2-aminobenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific pharmacological activity, which could include inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-phenylbutan-2-yl)benzamide: Lacks the tetrazole ring.
N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group.
4-chloro-N-(4-phenylbutan-2-yl)-2-benzamide: Lacks the tetrazole ring and has a different substitution pattern.
Uniqueness
The presence of both the tetrazole ring and the chloro group in 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to similar compounds. This unique structure may confer distinct pharmacological properties and reactivity.
Biological Activity
4-Chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18ClN5O
- Molecular Weight : 355.82 g/mol
- CAS Number : 1081113-85-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of signaling pathways involved in cancer and inflammation. The presence of the tetrazole ring contributes to its ability to act as a bioisostere for carboxylic acids, enhancing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value in the micromolar range against colorectal cancer cells, suggesting a promising lead for further development in cancer therapy.
Inhibition of Cell Proliferation
The compound's ability to inhibit cell proliferation was assessed using various human cancer cell lines. The results indicated that it effectively reduces the viability of these cells through apoptosis induction and cell cycle arrest mechanisms.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
SW480 | 2.0 | Induction of apoptosis |
HCT116 | 0.12 | Cell cycle arrest at G1 phase |
Case Studies
A notable case study involved the administration of this compound in xenograft models, where it showed significant tumor growth inhibition compared to control groups. The treatment resulted in reduced expression levels of Ki67, a marker associated with cell proliferation, indicating effective therapeutic action.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies involving human and mouse liver microsomes revealed that the compound has higher metabolic stability compared to standard chemotherapeutics, which is crucial for maintaining therapeutic levels in vivo.
Properties
Molecular Formula |
C18H18ClN5O |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-N-(4-phenylbutan-2-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H18ClN5O/c1-13(7-8-14-5-3-2-4-6-14)21-18(25)16-10-9-15(19)11-17(16)24-12-20-22-23-24/h2-6,9-13H,7-8H2,1H3,(H,21,25) |
InChI Key |
FCSRFVUMYHEOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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